molecular formula C10H11NO B2405383 2-Ethylbenzofuran-6-amine CAS No. 27408-35-1

2-Ethylbenzofuran-6-amine

Cat. No.: B2405383
CAS No.: 27408-35-1
M. Wt: 161.204
InChI Key: ZXJZJNXDFVCIRN-UHFFFAOYSA-N
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Description

2-Ethylbenzofuran-6-amine is an organic compound belonging to the benzofuran family It is characterized by a benzofuran ring substituted with an ethyl group at the 2-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzofuran-6-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 2-position of the benzofuran ring through Friedel-Crafts alkylation using ethyl halides in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the amine or ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-Ethylbenzofuran-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    2-Methylbenzofuran-6-amine: Similar structure but with a methyl group instead of an ethyl group.

    2-Propylbenzofuran-6-amine: Similar structure but with a propyl group instead of an ethyl group.

    2-Ethylbenzofuran-5-amine: Similar structure but with the amine group at the 5-position instead of the 6-position.

Uniqueness: 2-Ethylbenzofuran-6-amine is unique due to the specific positioning of the ethyl and amine groups, which can influence its chemical reactivity and biological activity. The combination of these substituents at the specified positions can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-ethyl-1-benzofuran-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJZJNXDFVCIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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